Metoprolol IMpurity 12
CAS No.: 1486464-40-7
Cat. No.: VC2892323
Molecular Formula: C27H42ClNO6
Molecular Weight: 512.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1486464-40-7 |
---|---|
Molecular Formula | C27H42ClNO6 |
Molecular Weight | 512.1 g/mol |
IUPAC Name | 1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H |
Standard InChI Key | DLLKKRCTYCMVLB-UHFFFAOYSA-N |
SMILES | CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl |
Canonical SMILES | CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl |
Introduction
Chemical Identity and Structural Characterization
Chemical Nomenclature and Identification
Metoprolol Impurity 12 has been reported with different chemical identities across various sources. According to PubChem data, the compound is identified with CID 117064500 and has the molecular formula C27H42ClNO6 . It is also known by several synonyms including 1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride and 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride .
Interestingly, other commercial sources present different chemical identities for Metoprolol Impurity 12. HuaNuo Bio-Pharmaceutical lists it as 1-chloro-3-(isopropylamino)propan-2-ol hydrochloride with CAS number 39552-14-2 and molecular formula C6H14ClNO·HCl . Meanwhile, CymitQuimica identifies it as 3-(2-methoxyethyl)phenol with CAS 32846-01-8 and chemical formula C9H12O2 .
Physical and Chemical Properties
The molecular weight of Metoprolol Impurity 12 varies significantly based on the reported chemical structure. According to PubChem, it has a molecular weight of 512.1 g/mol , while HuaNuo Bio-Pharmaceutical reports a substantially lower molecular weight of 188.09 g/mol (combining 151.63 + 36.46) . CymitQuimica's variant has an approximate molecular weight of 152 g/mol based on its reported formula .
This variance in molecular weights and chemical formulas suggests that "Metoprolol Impurity 12" may refer to different compounds in different contexts, possibly reflecting variations in pharmacopeial standards or manufacturing processes.
Comparative Analysis of Reported Structures
The following table presents a comparative analysis of the various reported identities for Metoprolol Impurity 12:
Source | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chemical Name |
---|---|---|---|---|
PubChem | 1486464-40-7 | C27H42ClNO6 | 512.1 | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride |
HuaNuo Bio-Pharmaceutical | 39552-14-2 | C6H14ClNO·HCl | 188.09 | 1-chloro-3-(isopropylamino)propan-2-ol hydrochloride |
CymitQuimica | 32846-01-8 | C9H12O2 | ~152 | 3-(2-methoxyethyl)phenol |
Based on the structural information, the PubChem variant appears to be a dimer-like structure with two methoxyethylphenoxy groups connected through a central nitrogen moiety, suggesting it may form during synthesis or degradation through dimerization processes .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method used for separation and identification of metoprolol impurities, including Impurity 12. Improved HPLC methods have been developed specifically for separating metoprolol and its impurities in pharmaceutical preparations .
Studies have demonstrated that known impurities can be effectively separated from each other and from the active pharmaceutical ingredient (API) peaks when spiked at a 0.3% level . This suggests that regardless of its exact chemical identity, Metoprolol Impurity 12 can be resolved and quantified using appropriate HPLC conditions.
Detection Methodologies
Several detection methods have been employed for analyzing metoprolol impurities:
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Charged Aerosol Detection (CAD): This technique has been applied specifically to metoprolol impurity testing . CAD is particularly valuable for compounds with limited or no UV absorption, which is often the case for certain pharmaceutical impurities.
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Hydrophilic Interaction Chromatography (HILIC) coupled with CAD: HILIC-CAD methods have been developed specifically for polar and non-chromophoric metoprolol impurities, which might be overlooked using traditional reversed-phase chromatography with UV detection .
Research has indicated that metoprolol and its related compounds can be subjected to resolution testing with specific requirements. The USP criteria specify that the relative standard deviation (RSD) of peak areas should be ≤ 3.0% and the resolution between adjacent impurity peaks should be ≥ 2.0 .
Method Validation Parameters
For analytical methods to be considered reliable for impurity testing, they must be validated according to regulatory guidelines. Validation parameters include specificity, precision, accuracy, sensitivity, and linear range as specified by the International Conference on Harmonization (ICH) guidelines .
A study on metoprolol and hydrochlorothiazide impurities demonstrated that method validation includes assessing interference from placebo and known impurities . The analytical approach was confirmed to be specific, with no interference observed at the retention times of known impurities or analyte peaks when samples were spiked with all known impurities at a 0.3% level .
Regulatory and Quality Control Significance
Pharmacopeial Standards
Research Challenges and Future Directions
Harmonization of Standards
The varying identities reported for Metoprolol Impurity 12 present significant challenges for researchers and quality control analysts. Future efforts should focus on harmonizing standards across different pharmacopeias and commercial sources to ensure consistent identification and quantification of this impurity.
This harmonization would benefit pharmaceutical manufacturers by providing clear guidelines on which chemical entity should be monitored as Metoprolol Impurity 12 in quality control testing.
Advanced Analytical Approaches
Recent advances in analytical techniques offer opportunities for improved detection and characterization of metoprolol impurities. The application of HILIC-CAD methods for polar and non-chromophoric impurities demonstrates the value of technique-specific approaches for challenging analytes .
Future research could explore the use of advanced mass spectrometric techniques or two-dimensional chromatography for more comprehensive impurity profiling of metoprolol products, potentially resolving some of the discrepancies in the reported identities of Metoprolol Impurity 12.
Structure-Activity Relationship Studies
Understanding the potential biological activity of pharmaceutical impurities is increasingly important from a safety perspective. Future studies could investigate the structure-activity relationships of metoprolol impurities, including Impurity 12, to assess their potential pharmacological or toxicological effects.
Such studies would provide valuable information for establishing scientifically sound acceptance criteria for Metoprolol Impurity 12 in drug products.
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